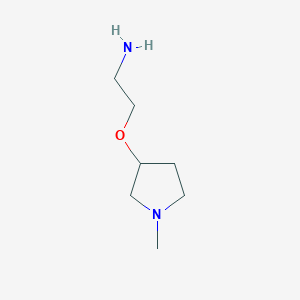
2-(1-Methyl-pyrrolidin-3-yloxy)-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-pyrrolidin-3-yloxy)-ethylamine is an organic compound with the molecular formula C7H15NO This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an ethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-pyrrolidin-3-yloxy)-ethylamine typically involves the reaction of 1-methylpyrrolidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-Methylpyrrolidine and ethylene oxide.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with 1-methylpyrrolidine.
Product Isolation: The product is then isolated and purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-pyrrolidin-3-yloxy)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
2-(1-Methyl-pyrrolidin-3-yloxy)-ethylamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-pyrrolidin-3-yloxy)-ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methyl-pyrrolidin-3-yloxy)-ethanol
- 1-Methylpyrrolidine
- Ethylene oxide
Uniqueness
2-(1-Methyl-pyrrolidin-3-yloxy)-ethylamine is unique due to its specific combination of a pyrrolidine ring and an ethylamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)oxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9-4-2-7(6-9)10-5-3-8/h7H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDKYDHITCFEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7920959.png)
![[(1-Acetyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7920964.png)
![[(1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid](/img/structure/B7920966.png)
![[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B7920979.png)
![[(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid](/img/structure/B7920987.png)
![[(1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7920997.png)
![[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7920998.png)
![[(1-Acetyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7921004.png)
![[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester](/img/structure/B7921018.png)
![[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7921025.png)
![[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7921027.png)
![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine](/img/structure/B7921045.png)
![2-{2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine](/img/structure/B7921056.png)
![2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine](/img/structure/B7921068.png)
